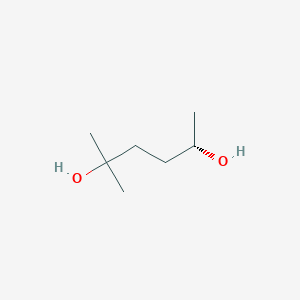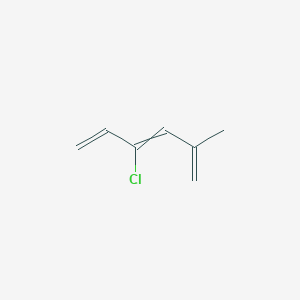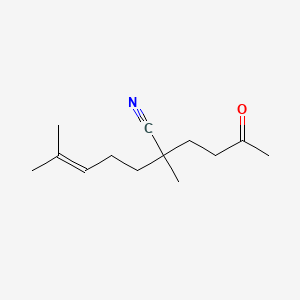
2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile is an organic compound with the molecular formula C13H21NO. It is characterized by its unique structure, which includes a nitrile group, a double bond, and a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The double bond allows for electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile and ketone groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways. The double bond allows for potential reactivity with nucleophiles, further modulating its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-2-(3-oxobutyl)hept-5-enenitrile shares similarities with compounds such as 2,6-Dimethyl-2-(3-oxobutyl)hept-5-ene and 2,6-Dimethyl-2-(3-oxobutyl)hept-5-enal.
- These compounds also contain the heptene backbone with varying functional groups, leading to differences in reactivity and applications .
Uniqueness
The presence of both a nitrile and a ketone group in this compound makes it unique compared to its analogs.
Eigenschaften
CAS-Nummer |
58422-84-7 |
|---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
2,6-dimethyl-2-(3-oxobutyl)hept-5-enenitrile |
InChI |
InChI=1S/C13H21NO/c1-11(2)6-5-8-13(4,10-14)9-7-12(3)15/h6H,5,7-9H2,1-4H3 |
InChI-Schlüssel |
MJMLRMKJSWXINF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(CCC(=O)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14616686.png)
![N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide](/img/structure/B14616692.png)

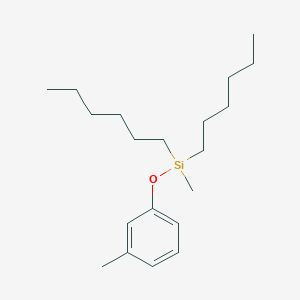
![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
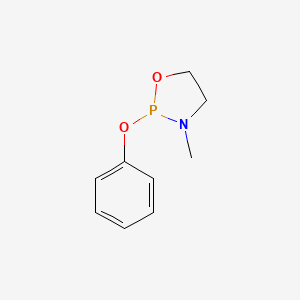
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)


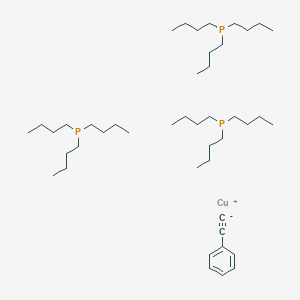
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
